molecular formula C19H22N4 B5976594 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine

Cat. No.: B5976594
M. Wt: 306.4 g/mol
InChI Key: OPLQXMRMBNUOGQ-UHFFFAOYSA-N
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Description

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Chemical Reactions Analysis

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQXMRMBNUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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